molecular formula C22H28N2O4S B11603460 N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(3-methylphenoxy)acetamide

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(3-methylphenoxy)acetamide

Cat. No.: B11603460
M. Wt: 416.5 g/mol
InChI Key: UEDRLNJCKYURHF-UHFFFAOYSA-N
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Description

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(3-methylphenoxy)acetamide is a chemical compound with the molecular formula C15H22N2O3S and a molecular weight of 310.41 g/mol This compound is known for its unique structure, which includes a piperidine ring, a sulfonyl group, and a phenoxyacetamide moiety

Preparation Methods

The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(3-methylphenoxy)acetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

In an industrial setting, the production of this compound may involve optimizing reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature controls to facilitate the desired chemical transformations.

Chemical Reactions Analysis

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as amines or thiols. This can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(3-methylphenoxy)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways. It may serve as a tool for studying enzyme inhibition or receptor binding.

    Medicine: Potential applications in drug discovery and development, particularly as a lead compound for designing new therapeutic agents. Its interactions with biological targets can provide insights into its pharmacological properties.

    Industry: The compound can be utilized in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group and piperidine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(3-methylphenoxy)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C22H28N2O4S/c1-3-19-8-4-5-14-24(19)29(26,27)21-12-10-18(11-13-21)23-22(25)16-28-20-9-6-7-17(2)15-20/h6-7,9-13,15,19H,3-5,8,14,16H2,1-2H3,(H,23,25)

InChI Key

UEDRLNJCKYURHF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3)C

Origin of Product

United States

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